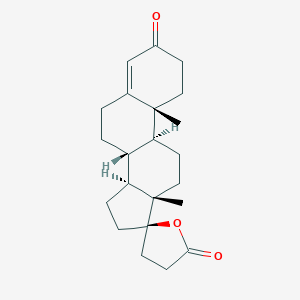

3-Oxopregn-4-ene-21,17alpha-carbolactone

Beschreibung

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBICEKKOYXZRG-WNHSNXHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875403 | |

| Record name | 6,7-Dihydrocanrenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

976-70-5 | |

| Record name | Pregn-4-ene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, (17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=976-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydrocanrenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000976705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dihydrocanrenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxopregn-4-ene-21,17α-carbolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-3,4-DIHYDRO-5H-SPIRO(ANDROST-4-ENE-17,2-FURAN)-3,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N8TCN29OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Oxopregn-4-ene-21,17alpha-carbolactone (Spironolactone)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spironolactone (3-Oxopregn-4-ene-21,17alpha-carbolactone) is a potassium-sparing diuretic and a competitive antagonist of the mineralocorticoid receptor, holding critical therapeutic importance in the management of cardiovascular and endocrine disorders.[1] First synthesized in 1957, its production has been a subject of continuous refinement to enhance efficiency, reduce cost, and improve safety. This guide provides a comprehensive technical overview of the core synthetic pathways to spironolactone, focusing on the chemical principles, procedural details, and critical process considerations. We will dissect the classic industrial route originating from dehydroepiandrosterone (DHEA), detailing the key transformations: construction of the C-17 spirolactone ring, oxidation of the A-ring, and the introduction of the pivotal 7α-thioacetyl group. This document is structured to serve as a practical and authoritative resource for professionals engaged in steroid chemistry and pharmaceutical synthesis.

Introduction: The Chemical and Pharmacological Significance of Spironolactone

Spironolactone is a synthetic steroid that structurally resembles aldosterone, allowing it to competitively inhibit the binding of aldosterone to the mineralocorticoid receptor in the kidneys.[1] This action promotes the excretion of sodium and water while conserving potassium, making it an invaluable tool in treating conditions like heart failure, hypertension, and edema.[1][2]

-

IUPAC Name: S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate[3]

-

CAS Number: 52-01-7[3]

-

Molecular Formula: C₂₄H₃₂O₄S[3]

-

Molecular Weight: 416.6 g/mol [3]

The synthesis of spironolactone presents several key challenges, primarily the stereoselective construction of the C-17 spiro-γ-lactone ring and the regioselective introduction of the 7α-thioacetyl group. The most established synthetic routes begin with readily available steroid precursors like Dehydroepiandrosterone (DHEA) or 4-Androstenedione (4-AD).[4][5]

Retrosynthetic Analysis

A retrosynthetic approach to spironolactone identifies the primary strategic bond disconnections. The final step is the thioacetylation of a dienone intermediate, canrenone. Canrenone itself is derived from a precursor already containing the spirolactone ring. The core challenge, therefore, is the formation of this lactone fused at the C-17 position. This is typically achieved by constructing a C-17 side chain that can be cyclized. The most common approach involves adding a three-carbon chain to the C-17 ketone of a starting steroid.

Core Synthesis Pathway: The Acetylene Addition Route from DHEA

The seminal and most widely documented industrial synthesis of spironolactone starts from dehydroepiandrosterone (DHEA), a steroid readily accessible from plant-derived sterols like diosgenin.[4][6] This pathway is illustrative of fundamental steroid transformations.

Step 1: Ethynylation of the C-17 Ketone

The first critical step is the addition of a two-carbon unit to the C-17 ketone of DHEA. This is achieved via a nucleophilic addition of an acetylide anion.

-

Reaction: DHEA is reacted with an alkali metal acetylide, such as potassium acetylide, typically generated in situ from potassium metal and acetylene gas in liquid ammonia.[7]

-

Causality: The strongly basic and nucleophilic acetylide anion attacks the electrophilic carbonyl carbon at C-17. The stereochemistry of this addition is crucial; the attack occurs from the less hindered α-face, leading to the formation of the 17α-ethynyl-17β-hydroxy derivative. This specific stereoisomer is essential for the correct geometry of the subsequent spirolactone ring. Liquid ammonia serves as both the solvent and a proton source during workup to neutralize the resulting alkoxide.

Step 2: Carboxylation and Lactonization

The terminal alkyne is then converted into a carboxylic acid, which subsequently cyclizes to form the γ-lactone.

-

Reaction: The 17α-ethynyl intermediate is first treated with a strong base like n-butyllithium or a Grignard reagent (e.g., ethylmagnesium bromide) to deprotonate the terminal alkyne. This is followed by quenching the resulting acetylide with carbon dioxide (dry ice) to form a propargyl carboxylic acid.[7]

-

Causality: The highly nucleophilic acetylide anion reacts readily with the electrophilic carbon of CO₂. The resulting carboxylate is protonated upon acidic workup.

Step 3: Selective Hydrogenation and Spirocyclization

The triple bond of the propargyl acid must be reduced to a double bond before cyclization can occur.

-

Reaction: The propargylic acid derivative is subjected to selective hydrogenation using a poisoned catalyst, such as palladium on calcium carbonate (Lindlar's catalyst) or palladium on carbon.[7] The resulting acrylic acid derivative is often not isolated but is treated directly with acid, which promotes the intramolecular cyclization (lactonization) to form the unsaturated spirolactone.[7] A subsequent hydrogenation step can reduce the double bond within the lactone sidechain.

-

Causality: Lindlar's catalyst is specifically designed to reduce alkynes to cis-alkenes without over-reducing to the corresponding alkane. This stereoselectivity is vital. The subsequent acid-catalyzed lactonization involves the protonation of the double bond, generating a carbocation that is intramolecularly trapped by the carboxylic acid's hydroxyl group, forming the stable five-membered spirolactone ring.

Step 4: Oppenauer Oxidation

With the spirolactone ring installed, the 3β-hydroxy-Δ⁵-A/B ring system of the original DHEA scaffold must be converted to the 3-keto-Δ⁴-enone, a hallmark of many active steroids.

-

Reaction: The intermediate undergoes an Oppenauer oxidation.[8] This reaction uses an aluminum alkoxide, typically aluminum isopropoxide, in the presence of a large excess of a ketone (e.g., acetone or cyclohexanone) which acts as the hydride acceptor.[9]

-

Causality: The Oppenauer oxidation is a gentle and highly selective method for oxidizing secondary alcohols to ketones, particularly in acid-sensitive substrates like steroids.[8][10] The mechanism involves coordination of the steroid's 3β-hydroxyl group to the aluminum catalyst, followed by a six-membered transition state where a hydride is transferred from the steroid's C-3 to the sacrificial ketone (acetone).[9] This process concurrently shifts the Δ⁵ double bond to the conjugated Δ⁴ position, yielding the stable α,β-unsaturated ketone.

Caption: Oppenauer Oxidation Mechanism

Step 5: Dehydrogenation to Canrenone

To create the site for the final thioacetylation, a double bond must be introduced at the C6-C7 position, forming a dienone system.

-

Reaction: The product from the Oppenauer oxidation is dehydrogenated using a high-potential quinone, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil.[7][11] This reaction yields canrenone, a key intermediate and an active metabolite of spironolactone.

-

Causality: DDQ is a powerful oxidizing agent that selectively removes two hydrogen atoms (H-6 and H-7) via a hydride abstraction mechanism, followed by proton loss, to introduce the new C=C double bond, extending the conjugation of the enone system.

Step 6: 7α-Thioacetylation

The final step is the conjugate addition of thioacetic acid to the dienone system of canrenone.

-

Reaction: Canrenone is reacted with thioacetic acid (AcSH). The reaction proceeds via a 1,6-conjugate addition.[5]

-

Causality: The dienone system in canrenone is an extended Michael acceptor. The soft sulfur nucleophile of thioacetic acid preferentially attacks the C-7 position. The addition occurs from the less-hindered α-face of the steroid, leading to the desired 7α-thioacetyl stereochemistry, yielding the final product, spironolactone.[12]

Caption: Overall Synthesis of Spironolactone from DHEA

Experimental Protocols & Data

The following protocols are illustrative of the key transformations. Researchers should consult primary literature for specific, optimized conditions.

Protocol 1: Oppenauer Oxidation of 3β-Hydroxy-Δ⁵-Spirolactone

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the steroid precursor (1.0 eq) and a suitable solvent (e.g., toluene).

-

Reagents: Add aluminum isopropoxide (0.3 eq) followed by the hydride acceptor, cyclohexanone (3.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture and quench by slowly adding dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by recrystallization or column chromatography.

Protocol 2: Thioacetylation of Canrenone

-

Setup: In a round-bottom flask, dissolve canrenone (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran.[5]

-

Reagent: Add freshly distilled thioacetic acid (1.5 - 2.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 65°C in methanol) for 3-6 hours, monitoring by TLC or HPLC.[5]

-

Work-up: Cool the reaction mixture to room temperature or below. The product, spironolactone, often crystallizes directly from the reaction mixture.

-

Purification: Collect the crystals by filtration, wash with cold solvent, and dry under vacuum to yield pure spironolactone.

| Step | Key Reagents | Typical Conditions | Typical Yield (%) |

| Ethynylation | Potassium, Acetylene, liq. NH₃ | -33°C to -40°C, 2-4 h | 85-95% |

| Carboxylation | n-BuLi, CO₂ (dry ice) | -78°C to 0°C, 1-2 h | 80-90% |

| Lactonization | H₂, Pd/CaCO₃; H⁺ | RT, 1-3 atm H₂, 4-8 h | 75-85% |

| Oppenauer Oxidation | Al(O-iPr)₃, Acetone/Toluene | Reflux, 2-4 h | 80-90% |

| Dehydrogenation | DDQ or Chloranil | Reflux, 4-12 h | 70-85% |

| Thioacetylation | Thioacetic Acid, Methanol | Reflux, 3-6 h | 90-98% |

Table 1: Summary of Reaction Steps, Conditions, and Typical Yields for the DHEA-based Synthesis of Spironolactone.

Characterization and Quality Control

Confirmation of the final product and intermediates relies on standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the steroid backbone, a singlet for the C-13 methyl group (~0.9 ppm), a singlet for the C-10 methyl group (~1.2 ppm), a signal for the vinyl proton at C-4 (~5.8 ppm), and a multiplet for the proton at C-7 adjacent to the thioacetyl group.

-

¹³C NMR: Key signals include the ester carbonyl of the lactone (~176 ppm), the ketone carbonyl at C-3 (~198 ppm), and the thioester carbonyl (~194 ppm).[5]

-

IR Spectroscopy: Look for strong carbonyl stretching frequencies for the α,β-unsaturated ketone (~1670 cm⁻¹), the γ-lactone (~1770 cm⁻¹), and the thioester (~1690 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated mass of 416.20 (for C₂₄H₃₂O₄S).

-

HPLC: Purity is assessed using reverse-phase HPLC, with the final product typically required to be >99% pure for pharmaceutical applications.

Caption: General Purification Workflow

Safety and Handling Considerations

-

Potassium Metal & Liquid Ammonia: The generation of potassium acetylide involves highly reactive and hazardous materials. Potassium metal is pyrophoric and reacts violently with water. Liquid ammonia is a corrosive and toxic gas at room temperature and requires specialized handling in a well-ventilated fume hood at low temperatures.

-

Organolithium Reagents (n-BuLi): n-Butyllithium is pyrophoric and must be handled under a strictly inert atmosphere.

-

Thioacetic Acid: This reagent is corrosive, flammable, and has an extremely foul odor. All manipulations should be performed in a high-performance fume hood.

-

Pressurized Reactions: Hydrogenation reactions must be conducted in appropriate pressure vessels with proper safety protocols and monitoring.

Conclusion and Future Outlook

The synthesis of spironolactone from DHEA is a classic example of multi-step steroid chemistry, showcasing fundamental reactions like nucleophilic additions, oxidations, and conjugate additions. While this pathway has been industrially successful, modern research focuses on developing more efficient, safer, and environmentally benign routes.[11] This includes the use of alternative starting materials like 4-androstenedione (4-AD), which can be more cost-effective, and the development of novel catalytic methods to replace stoichiometric reagents, particularly for the oxidation and dehydrogenation steps.[13][14] Advances in flow chemistry and biocatalysis may also offer future avenues for a more sustainable production of this vital pharmaceutical agent.

References

-

Saeed, A., et al. (2017). Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives. Steroids, 119, 45-64. Available at: [Link]

-

He, S. (2010). Facile and Highly Efficient Synthesis of Canrenone. Chinese Journal of Modern Applied Pharmacy, 27(1), 30-32. Available at: [Link]

- Google Patents. (n.d.). CN102924584A - Synthesis method of spironolactone intermediate testosterone lactone.

- Google Patents. (n.d.). CN104327150A - Synthesis method of spironolactone intermediate canrenone.

- Google Patents. (n.d.). CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone.

-

Krasowska, D., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3299. Available at: [Link]

-

Wikipedia. (n.d.). Oppenauer oxidation. Available at: [Link]

- Google Patents. (n.d.). US4211701A - Spironolactone process.

-

Chemistry Notes. (2015). Oppenauer oxidation: Mechanism and application. Available at: [Link]

-

Bonasera, A., et al. (2018). Mg-Catalyzed OPPenauer Oxidation—Application to the Flow Synthesis of a Natural Pheromone. Molecules, 23(11), 2933. Available at: [Link]

- Google Patents. (n.d.). KR20080033428A - Process for preparing 3-oxo-pregan-4-ene-21,17-carbolactone by metal-free oxidation of 17- (3-hydroxypropyl).

- Google Patents. (n.d.). EP2527356A2 - Process for the Production of 3-Oxo-pregn-4-ene-21,17-carbolactones by the Metal-Free Oxidation of 17-(3-Hydroxypropyl).

-

National Center for Biotechnology Information. (n.d.). Spironolactone. PubChem Compound Database. Available at: [Link]

-

van den Berg, A. M. J. (2002). The winding road from Oppenauer to sustainable catalytic oxidations of alcohols. Pure and Applied Chemistry, 74(1), 197-204. Available at: [Link]

-

Witzgall, H. (2004). The 45-year story of the development of an anti-aldosterone more specific than spironolactone. Molecular and Cellular Endocrinology, 217(1-2), 3-10. Available at: [Link]

- Google Patents. (n.d.). US4837211A - Spironolactone composition.

-

Auchus, R. J. (2004). Overview of dehydroepiandrosterone biosynthesis. Seminars in Reproductive Medicine, 22(4), 281-288. Available at: [Link]

Sources

- 1. Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 45-year story of the development of an anti-aldosterone more specific than spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone - Google Patents [patents.google.com]

- 6. Overview of dehydroepiandrosterone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spironolactone synthesis - chemicalbook [chemicalbook.com]

- 8. Oppenauer oxidation - Wikipedia [en.wikipedia.org]

- 9. chemistnotes.com [chemistnotes.com]

- 10. mdpi.com [mdpi.com]

- 11. Facile and Highly Efficient Synthesis of Canrenone [chinjmap.com]

- 12. US4211701A - Spironolactone process - Google Patents [patents.google.com]

- 13. CN104327149A - Synthesis method of spironolactone intermediate testosterone lactone - Google Patents [patents.google.com]

- 14. CN104327150A - Synthesis method of spironolactone intermediate canrenone - Google Patents [patents.google.com]

Introduction: The Post-Aldosterone Era and the Quest for a Specific Antagonist

An In-Depth Technical Guide to the Discovery and History of Spironolactone as a Diuretic

The story of Spironolactone is intrinsically linked to the discovery of aldosterone. Following the isolation and characterization of this potent mineralocorticoid by Simpson and Tait in 1953, the scientific community rapidly identified its profound role in regulating sodium and potassium balance.[1] Aldosterone's mechanism involves promoting sodium retention and potassium excretion in the kidneys, thereby controlling blood volume and pressure.[2] However, this vital physiological role had a dark side; the discovery of "primary aldosteronism" by Jerome Conn in 1955 revealed that excess aldosterone led to hypertension and hypokalemia.[1] This established aldosterone as a critical therapeutic target. The challenge was clear: to design a molecule that could specifically block the deleterious effects of aldosterone. This guide provides a technical deep-dive into the discovery, validation, and clinical evolution of Spironolactone, the first clinically successful aldosterone antagonist.

Part 1: The Genesis of an Aldosterone Antagonist

The Progesterone Precedent and the Search for a Steroidal Scaffold

Early investigations into aldosterone antagonism drew inspiration from an unlikely source: progesterone. In 1958, Landau and Lugibihl published that progesterone exhibited weak, competitive antagonism of aldosterone. While not potent enough for therapeutic use, this finding was a crucial intellectual leap, suggesting that the steroidal backbone could serve as a viable scaffold for a more effective antagonist. Researchers at G.D. Searle & Co. embarked on a program to synthesize and screen novel steroidal compounds, aiming to improve upon the modest activity of progesterone.[2] The central hypothesis was that modifications to the steroid nucleus could enhance binding affinity for the aldosterone receptor and confer specific antagonistic properties.

The Breakthrough: Synthesis and Discovery at G.D. Searle

The pivotal work was conducted by chemists John A. Cella and Robert C. Tweit. Their research focused on creating spirolactone derivatives—steroids containing a γ-lactone ring at the C-17 position.[2] A key challenge was improving the oral bioavailability of these compounds. A breakthrough came with the introduction of a thioacetyl group at the 7α position of the steroid nucleus. This modification not only enhanced oral activity but also significantly boosted antagonistic potency.[3] This chemical ingenuity culminated in the synthesis of SC-9420, the compound that would become known as Spironolactone, first reported in 1959.[2][4]

Part 2: Preclinical Validation and Mechanism of Action

De Novo Target Validation: The Adrenalectomized Rat Model

The primary challenge in testing an aldosterone antagonist is the presence of endogenous aldosterone, which confounds experimental results. To create a clean and reliable biological system, researchers led by C.M. Kagawa developed a seminal preclinical assay using adrenalectomized rats.[1][3]

Causality of Model Choice: By surgically removing the adrenal glands, the primary source of endogenous mineralocorticoids is eliminated. This creates a "null" background, allowing researchers to administer a controlled amount of an exogenous mineralocorticoid (like aldosterone or deoxycorticosterone acetate, DOCA) and then precisely measure the ability of a test compound to block its effects.[1] The primary endpoint measured was the urinary sodium-to-potassium (Na+/K+) ratio, a direct indicator of mineralocorticoid activity.

Experimental Protocol: The Kagawa Assay for Anti-Aldosterone Activity

Below is a generalized workflow for the classic assay used to validate Spironolactone's activity.

-

Animal Preparation: Male rats are adrenalectomized and allowed a recovery period. They are maintained on saline to compensate for the loss of mineralocorticoid function.

-

Baseline Measurement: Rats are placed in metabolic cages, and 24-hour urine is collected to establish a baseline urinary Na+/K+ ratio. In the absence of mineralocorticoids, this ratio is typically high, indicating high sodium and low potassium excretion.

-

Mineralocorticoid Challenge: A standardized dose of aldosterone or DOCA is administered subcutaneously. This induces the expected physiological response: a sharp decrease in the urinary Na+/K+ ratio, reflecting sodium retention and potassium excretion.

-

Antagonist Administration: The test compound (e.g., Spironolactone) is administered orally at various doses, concurrently with the mineralocorticoid challenge.

-

Endpoint Analysis: 24-hour urine is collected again, and the Na+/K+ ratio is determined. A successful antagonist will reverse the effect of the mineralocorticoid, causing the Na+/K+ ratio to increase towards the baseline, demonstrating blockade of sodium retention.[3]

Figure 1: Experimental workflow for the Kagawa assay.

Mechanism of Action: Competitive Antagonism at the Mineralocorticoid Receptor

Spironolactone exerts its diuretic effect by acting as a direct competitive antagonist of the mineralocorticoid receptor (MR) located in the cytoplasm of epithelial cells in the distal nephron.[2]

In a normal physiological state, aldosterone enters the cell, binds to the MR, and the resulting complex translocates to the nucleus. There, it acts as a transcription factor, increasing the expression and activity of two key apical membrane proteins: the Epithelial Sodium Channel (ENaC) and the Renal Outer Medullary Potassium channel (ROMK).[5][6][7] This leads to increased reabsorption of sodium from the tubular lumen and secretion of potassium into the lumen. Spironolactone, due to its structural similarity to aldosterone, binds to the MR but does not activate it. By occupying the receptor, it prevents aldosterone from binding, thereby inhibiting the downstream transcription and trafficking of ENaC and ROMK channels.[5][8] The net effect is a decrease in sodium reabsorption (natriuresis) and a decrease in potassium secretion, classifying it as a potassium-sparing diuretic.[9]

Figure 2: Spironolactone's mechanism of action.

Part 3: Chemical Synthesis and Structure-Activity Relationship (SAR)

Workflow: The Industrial Synthesis of Spironolactone

The initial industrial synthesis of Spironolactone reported by Searle starts with dehydroepiandrosterone (DHEA), a readily available steroid precursor.[10] The multi-step process is a classic example of medicinal chemistry designed to build complexity onto a natural product scaffold.

-

Ethynylation: DHEA is reacted with acetylene to add an ethynyl group at the C-17 position.[11]

-

Carboxylation: The resulting compound undergoes a Grignard reaction followed by quenching with carbon dioxide to form a propargylic acid derivative.[11]

-

Hydrogenation & Lactonization: The triple bond is selectively reduced to a double bond, and subsequent acidic conditions promote cyclization to form the γ-lactone ring structure.[11]

-

Oxidation: An Oppenauer oxidation converts the 3β-hydroxyl group to a 3-keto group and shifts the double bond to the C4-C5 position, forming the key α,β-unsaturated ketone found in many active steroids.[11]

-

Dehydrogenation: The intermediate, canrenone, is formed by introducing a second double bond at the C6-C7 position using an oxidizing agent like chloranil.[4][10]

-

Thioacetylation: In the final and crucial step, thioacetic acid is added across the C6-C7 double bond via a conjugate addition reaction to install the 7α-thioacetyl group, yielding Spironolactone.[10]

Table 1: Structure-Activity Relationships of Early Steroidal Antagonists

The development of Spironolactone and its successors involved extensive investigation into how specific structural modifications impacted mineralocorticoid receptor affinity and in vivo activity.

| Modification to Spironolactone Scaffold | Effect on Receptor Affinity | Effect on In Vivo Anti-Aldosterone Activity | Reference(s) |

| Substitution of 7α-thioacetyl group with a 6,7-β-methylene group (Prorenone) | Increased | Increased (approx. 4.6x more potent in Kagawa assay) | [3][12] |

| Introduction of C6-C7 unsaturation | Reduced | Reduced | [12] |

| Addition of a methyl group at the D-ring | Significantly Decreased | Significantly Decreased | [12] |

| Removal of the 7α-thioacetyl group (Canrenone) | Maintained, but lower than Spironolactone | Active, but less potent than Spironolactone | [4] |

| Progesterone-like modifications | Weak | Weak | [12] |

Part 4: Clinical Development and Evolution

Early Clinical Trials and Initial Indications

Following its discovery and preclinical validation, Spironolactone was introduced for clinical use in 1959.[2] Its initial therapeutic applications were a direct extension of its mechanism: treating conditions of mineralocorticoid excess. It became a mainstay treatment for primary aldosteronism and was widely used for edematous conditions such as liver cirrhosis and nephrotic syndrome, as well as for hypertension.[1] However, its use as a primary antihypertensive agent waned with the introduction of more potent drugs with fewer side effects, such as ACE inhibitors and calcium channel blockers.

The RALES Trial: A Paradigm Shift in Heart Failure Therapy

For decades, Spironolactone was considered a relatively weak diuretic. Its role in cardiovascular medicine was fundamentally redefined by the Randomized Aldactone Evaluation Study (RALES) , published in 1999.[9][13]

Scientific Rationale: The RALES investigators hypothesized that the benefits of aldosterone blockade in heart failure went beyond simple diuresis. Chronic aldosterone elevation was known to promote myocardial fibrosis, cardiac remodeling, and sodium retention—all hallmarks of progressive heart failure.[14] The trial was designed to test whether adding a low dose of Spironolactone to standard therapy (which included ACE inhibitors) could improve outcomes in patients with severe heart failure.

Trial Design: RALES was a randomized, double-blind, placebo-controlled trial that enrolled 1,663 patients with severe heart failure (NYHA Class III-IV) and a left ventricular ejection fraction of 35% or less.[13][15] Patients received either a standard therapy plus a placebo or standard therapy plus 25 mg of Spironolactone daily.

Pivotal Results: The trial was stopped early after a mean follow-up of 24 months due to the overwhelming benefit observed in the Spironolactone group.[9][16] The results were striking and practice-changing.

Table 2: Key Quantitative Outcomes from the RALES Trial

| Endpoint | Placebo Group (n=841) | Spironolactone Group (n=822) | Relative Risk (RR) | P-Value | Reference(s) |

| All-Cause Mortality | 46% (386 deaths) | 35% (284 deaths) | 0.70 | <0.001 | [14][15] |

| Hospitalization for Worsening Heart Failure | 336 patients | 260 patients | 0.65 | <0.001 | [14][15] |

| Death from Progressive Heart Failure | 226 deaths | 149 deaths | 0.66 (approx.) | <0.001 | [13][15] |

| Sudden Cardiac Death | 124 deaths | 93 deaths | 0.75 (approx.) | <0.01 | [13][15] |

| Serious Hyperkalemia (K+ >6.0 mmol/L) | 1% (10 patients) | 2% (14 patients) | - | NS | [14] |

| Gynecomastia or Breast Pain (in men) | 1% | 10% | - | <0.001 | [13][15] |

The RALES trial demonstrated a remarkable 30% reduction in all-cause mortality, firmly establishing Spironolactone as a cornerstone of therapy for heart failure with reduced ejection fraction and reviving it from a niche diuretic to an essential, life-saving medication.[9][13]

Conclusion: Spironolactone's Enduring Legacy

The discovery of Spironolactone is a landmark achievement in rational drug design, born from a deep understanding of steroid physiology. Its journey from a targeted diuretic for hyperaldosteronism to a life-extending therapy in heart failure showcases the power of rigorous scientific inquiry and clinical investigation. The initial work by Kagawa provided the crucial preclinical validation model, while the chemical synthesis by Cella and Tweit delivered the therapeutic agent. Decades later, the RALES trial unveiled its profound cardioprotective effects, fundamentally altering medical practice. The story of Spironolactone serves as a powerful case study for researchers and drug developers, illustrating how a well-defined mechanistic hypothesis can lead to a therapy with an impact far beyond its originally envisioned scope.

References

-

Wambach, G., & Higgins, J. R. (1979). Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo. PubMed. Available at: [Link]

-

Ramsay, L. E., Harrison, I. R., Shelton, J. R., & Tidd, M. J. (1980). Relative potency and structure activity relationships of aldosterone antagonists in healthy man: correlation with animal experience. British Journal of Clinical Pharmacology. Available at: [Link]

-

Li, A., & Cheung, A. (2014). The RALES trial: Spironolactone decreases all-cause mortality in heart failure patients [Classics Series]. 2 Minute Medicine. Available at: [Link]

-

New Drug Approvals. (2016). SPIRONOLACTONE. New Drug Approvals. Available at: [Link]

-

Cardiology Trial's Substack. (2025). Review of the RALES trial. Cardiology Trial's Substack. Available at: [Link]

-

Frindt, G., et al. (2021). ENaC and ROMK channels in the connecting tubule regulate renal K+ secretion. Journal of General Physiology. Available at: [Link]

-

Palygin, O., et al. (2017). High baseline ROMK activity in the mouse late distal convoluted and early connecting tubule probably contributes to aldosterone-independent K+ secretion. American Journal of Physiology-Renal Physiology. Available at: [Link]

-

Palygin, O., et al. (2018). ROMK channels are inhibited in the aldosterone-sensitive distal nephron of renal tubule Nedd4-2-deficient mice. American Journal of Physiology-Renal Physiology. Available at: [Link]

-

Wikipedia. (n.d.). RALES (trial). Wikipedia. Available at: [Link]

-

Dooley, R., et al. (2013). Aldosterone-induced ENaC and basal Na+/K+-ATPase trafficking via protein kinase D1-phosphatidylinositol 4-kinaseIIIβ trans Golgi signalling in M1 cortical collecting duct cells. Molecular and Cellular Endocrinology. Available at: [Link]

-

Clinician.com. (1999). RALES study brings good news about spironolactone. Clinician.com. Available at: [Link]

-

American College of Cardiology. (2002). Randomized Aldactone Evaluation Study - RALES. American College of Cardiology. Available at: [Link]

-

Unknown author. (n.d.). STRUCTURE ACTIVITY RELATIONSHIP. Course Hero. Available at: [Link]

-

Siragy, H. M., & E-H, E. K. (2017). Aldosterone-induced expression of ENaC-α is associated with activity of p65/p50 in renal epithelial cells. Journal of Nephrology. Available at: [Link]

-

Galigniana, M. D. (2016). Steroid structure-mineralocorticoid activity relationship. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Structure–activity relationships of anabolic steroids. Wikipedia. Available at: [Link]

-

Li, F., et al. (2007). Stereoselective synthesis of the two major metabolites of spironolactone, 3alpha- and 3beta-hydroxy-7alpha-methylthio-17alpha-pregn-4-ene-21,17-carbolactone. Steroids. Available at: [Link]

-

Mantero, F., & Armanini, D. (2016). The story of spironolactones from 1957 to now: from sodium balance to inflammation. PubMed. Available at: [Link]

-

Kolkhof, P., & Bärfacker, L. (2017). 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. Journal of Endocrinology. Available at: [Link]

-

Saeed, A., et al. (2017). Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives. Steroids. Available at: [Link]

- Google Patents. (2020). CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone. Google Patents.

-

Broughton, B. R. S., et al. (2020). Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat. Physiological Reports. Available at: [Link]

Sources

- 1. The story of spironolactones from 1957 to now: from sodium balance to inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ENaC and ROMK channels in the connecting tubule regulate renal K+ secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. ROMK channels are inhibited in the aldosterone-sensitive distal nephron of renal tubule Nedd4-2-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldosterone-induced ENaC and basal Na+/K+-ATPase trafficking via protein kinase D1-phosphatidylinositol 4-kinaseIIIβ trans Golgi signalling in M1 cortical collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2minutemedicine.com [2minutemedicine.com]

- 10. CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone - Google Patents [patents.google.com]

- 11. Spironolactone synthesis - chemicalbook [chemicalbook.com]

- 12. Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. RALES (trial) - Wikipedia [en.wikipedia.org]

- 14. cardiologytrials.substack.com [cardiologytrials.substack.com]

- 15. Randomized Aldactone Evaluation Study - American College of Cardiology [acc.org]

- 16. clinician.com [clinician.com]

An In-Depth Technical Guide to Spironolactone and Its Active Metabolites In Vivo

Abstract

Spironolactone, a steroidal aldosterone antagonist, is a cornerstone therapeutic agent for conditions such as heart failure, hypertension, and edematous states. Its clinical efficacy, however, is not solely attributable to the parent compound. Spironolactone is a prodrug that undergoes rapid and extensive metabolism, giving rise to a constellation of active metabolites that are primarily responsible for its therapeutic effects and possess distinct pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive exploration of the in vivo pharmacology of spironolactone, focusing on the formation, pharmacokinetics, and bioanalytical quantification of its key active metabolites: canrenone, 7α-thiomethylspironolactone (TMS), and 6β-hydroxy-7α-thiomethylspironolactone (HTMS). We will delve into the causality behind experimental choices for studying these compounds and present detailed methodologies essential for researchers, scientists, and drug development professionals in the field.

Introduction: The Clinical Pharmacology of Spironolactone

Spironolactone exerts its therapeutic effects primarily as a competitive antagonist of the mineralocorticoid receptor (MR).[3][4] Located in the distal convoluted renal tubule, the MR, when activated by aldosterone, promotes the reabsorption of sodium and water and the excretion of potassium.[5][6] By blocking this interaction, spironolactone and its active metabolites induce natriuresis and diuresis while conserving potassium, a mechanism that underpins its use as a potassium-sparing diuretic.[3][7]

While effective, the parent drug, spironolactone, has a very short biological half-life of approximately 1.4 hours.[3][4] This pharmacokinetic property necessitates an understanding of its metabolic fate, as the sustained clinical activity is carried out by its longer-lasting metabolites.[1][8]

The Metabolic Landscape of Spironolactone

Spironolactone is metabolized via two principal pathways, distinguished by the retention or removal of the sulfur moiety at the C7 position.[3][9] The parent drug itself is rarely detected in serum for long after oral administration, underscoring its role as a prodrug.[10]

-

Sulfur-Retaining Pathway: This pathway leads to the formation of sulfur-containing metabolites. The initial and crucial step is the deacetylation of spironolactone to form 7α-thiospironolactone (THS).[11][12] THS is then S-methylated to produce 7α-thiomethylspironolactone (TMS), a major active metabolite.[13][14] TMS can be further hydroxylated to form another key active metabolite, 6β-hydroxy-7α-thiomethylspironolactone (HTMS).[1][3]

-

Sulfur-Removing Pathway: This pathway involves the elimination of the C7 acetylthio group, leading to the formation of canrenone.[3] Canrenone was once considered the principal active metabolite, but subsequent research has demonstrated that the sulfur-containing metabolites, particularly TMS, contribute significantly, if not predominantly, to the antimineralocorticoid activity of spironolactone.[10][15][16] Canrenone exists in equilibrium with its open-ring, water-soluble form, canrenoic acid.[17]

The following diagram illustrates the primary metabolic transformations of spironolactone.

Caption: Primary metabolic pathways of spironolactone in vivo.

In Vivo Pharmacodynamics: The Role of Active Metabolites

The sustained antimineralocorticoid effect of spironolactone is a composite of the activities of its metabolites. In vivo studies in guinea pigs have been pivotal in elucidating their individual contributions. These studies revealed that TMS is the major metabolite that interacts with cytosolic mineralocorticoid receptors in the kidneys.[18][19] Upon translocation to the nucleus, a combination of TMS, THS, and canrenone are found bound to the nuclear receptors.[18][19] This indicates that while TMS initiates the primary antagonism in the cytoplasm, multiple metabolites are responsible for mediating the effect at the genomic level.

It is now understood that 7α-TMS is responsible for approximately 80% of the potassium-sparing effect of spironolactone, with canrenone accounting for a smaller portion of the activity.[8] This authoritative grounding shifts the historical focus from canrenone as the sole active agent to a more nuanced understanding where the sulfur-retained metabolites are the principal drivers of spironolactone's renal effects.[10][13]

In Vivo Pharmacokinetics: A Tale of Two Half-Lives

The pharmacokinetic profiles of spironolactone and its metabolites are markedly different, a critical factor in the drug's dosing regimen and sustained effect. Spironolactone is absorbed well, and its bioavailability is significantly increased (by nearly 95%) when taken with food, which is why patients are advised to maintain a consistent pattern of administration with meals.[3]

Once absorbed, spironolactone is rapidly cleared, but its metabolites exhibit significantly longer half-lives, ensuring prolonged mineralocorticoid receptor blockade.

Table 1: Comparative Pharmacokinetic Parameters of Spironolactone and Its Major Active Metabolites

| Compound | Mean Half-Life (t½) | Mean Time to Peak (Tmax) | Key Characteristics |

| Spironolactone | ~1.4 hours[3][4] | ~2.6 hours[3] | Prodrug, rapidly and extensively metabolized. |

| Canrenone | ~16.5 hours[3][4] | ~4.3 hours[3] | Active metabolite, product of the sulfur-removal pathway. |

| 7α-thiomethylspironolactone (TMS) | ~13.8 hours[3] | N/A | Major active metabolite from the sulfur-retaining pathway.[10] |

| 6β-hydroxy-7α-thiomethylspironolactone (HTMS) | ~15.0 hours[3] | N/A | Active hydroxylated metabolite of TMS. |

Data compiled from Pfizer Medical Information and other pharmacokinetic studies.[3][4]

The extended half-lives of canrenone, TMS, and HTMS are responsible for the therapeutic effects observed long after the parent drug is eliminated.[1][8] These metabolites are highly bound to plasma proteins (over 90%) and are primarily excreted via urine, with a secondary route through bile.[3][4]

Bioanalytical Methodologies for In Vivo Studies

Accurate quantification of spironolactone and its metabolites in biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity, specificity, and ability to simultaneously measure multiple analytes.[20][21]

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol provides a robust, self-validating workflow for the simultaneous determination of spironolactone, canrenone, and TMS in plasma.

A. Rationale and Causality:

-

Sample Preparation: Protein precipitation is chosen for its speed and efficiency in removing the bulk of interfering proteins from the plasma matrix. Acetonitrile is a common choice as it effectively precipitates proteins while keeping the analytes in solution.

-

Chromatography: A reversed-phase C18 column is used to separate the structurally similar compounds based on their hydrophobicity.[22][23] A gradient elution with a mobile phase of methanol and water (often with a formic acid additive to improve ionization) allows for sharp peaks and good resolution within a short run time.[22]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is effective for these steroid-like structures.[22][23] Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification, providing exceptional specificity by monitoring for a specific precursor-to-product ion transition for each analyte.[21][24]

B. Step-by-Step Methodology:

-

Sample Collection and Preparation:

-

Collect whole blood in tubes containing an anticoagulant (e.g., K2-EDTA).

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Protein Precipitation:

-

To 100 µL of plasma sample, standard, or quality control (QC), add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., estazolam or a deuterated analog of spironolactone).[24]

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

HPLC System: A standard HPLC or UPLC system.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[22]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Flow Rate: 0.4 mL/min.[22]

-

Injection Volume: 5 µL.

-

Gradient: A typical gradient might start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Monitoring: Use specific m/z transitions for each analyte (e.g., for canrenone, m/z 341.2 precursor ion might be used).[21][24]

-

-

Data Processing and Validation:

-

Generate calibration curves by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the standards.

-

Use a weighted (1/x² or 1/y) linear regression for curve fitting.

-

Quantify unknown samples and QCs using the regression equation.

-

The method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.[20]

-

The following diagram outlines this bioanalytical workflow.

Caption: Bioanalytical workflow for metabolite quantification.

Conclusion and Future Directions

The therapeutic action of spironolactone is a classic example of a prodrug whose clinical utility is mediated by a series of active metabolites. A thorough understanding of the metabolic pathways, particularly the dominant role of the sulfur-retaining metabolites like 7α-thiomethylspironolactone, is essential for accurate pharmacological assessment and future drug development. The in vivo interplay between spironolactone's rapid clearance and the extended half-lives of its metabolites governs its efficacy. Robust bioanalytical methods, such as the LC-MS/MS protocol detailed herein, are critical tools for researchers to precisely characterize the pharmacokinetic and pharmacodynamic profiles of these compounds. Future research may focus on isolating the specific effects of individual metabolites, exploring potential drug-drug interactions at the metabolic level, and developing novel mineralocorticoid receptor antagonists with optimized pharmacokinetic and pharmacodynamic properties.

References

-

McMullen, M. H., & Colby, H. D. (1994). Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs. Drug Metabolism and Disposition, 22(6), 960-964. [Link]

-

Dong, H., Xu, F., Zhang, Z., Tian, Y., & Chen, Y. (2006). Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 734-739. [Link]

-

Sklavos, V. S., Kotsa, K. G., & Giamarellos-Bourboulis, E. J. (2009). Spironolactone pharmacokinetics and pharmacodynamics in patients with cirrhotic ascites. Journal of Clinical Pharmacy and Therapeutics, 34(6), 699-706. [Link]

-

Gardiner, P., Schrode, K., Quinlan, D., Martin, B. K., Boreham, D. R., Rogers, M. S., Stubbs, K., Smith, M., & Karim, A. (1989). New insights into the pharmacokinetics of spironolactone. Journal of Clinical Pharmacology, 29(4), 342-347. [Link]

-

Takkis, K., Aro, R., Varendi, H., Lass, J., Herodes, K., & Oselin, K. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. Journal of Chromatography B, 1061-1062, 233-241. [Link]

-

Pfizer Inc. (n.d.). ALDACTONE® (spironolactone) Clinical Pharmacology. Pfizer Medical - US. [Link]

-

Ferreira-Nunes, R., Teixeira de Almeida, E. A., Cunha-Filho, M., Gratieri, T., & Gelfuso, G. M. (2023). Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]

-

JJ Medicine. (2025, January 11). Pharmacology of Spironolactone (Aldactone) ; Pharmacokinetics, Mechanism of Action, Uses Effects [Video]. YouTube. [Link]

-

Ramsay, L. E., Harrison, I. R., Shelton, J. R., & Tidd, M. J. (1976). Canrenone-the principal active metabolite of spironolactone?. British Journal of Clinical Pharmacology, 3(4), 607-612. [Link]

-

Los, L. E., & Colby, H. D. (1990). Identification of spironolactone metabolites in plasma and target organs of guinea pigs. Drug Metabolism and Disposition, 18(2), 158-162. [Link]

-

Ramsay, L., Harrison, I., Shelton, J., & Tidd, M. (1976). Canrenone--the principal active metabolite of spironolactone?. Clinical science and molecular medicine, 51 Suppl 3, 137s-140s. [Link]

-

Laccabue, D., et al. (2005). Spironolactone and Its Main Metabolite, Canrenoic Acid, Block Human Ether-a-Go-Go–Related Gene Channels. Circulation, 112(15), 2325-2333. [Link]

-

Armanini, D., Karbowiak, I., Goi, A., Mantero, F., & Funder, J. W. (1985). In-vivo metabolites of spironolactone and potassium canrenoate: determination of potential anti-androgenic activity by a mouse kidney cytosol receptor assay. Clinical endocrinology, 23(4), 341–347. [Link]

-

Colby, H. D., & Kossor, D. C. (1986). Metabolism of spironolactone by adrenocortical and hepatic microsomes: relationship to cytochrome P-450 destruction. The Journal of pharmacology and experimental therapeutics, 236(3), 675–680. [Link]

-

Ferreira-Nunes, R., Teixeira de Almeida, E. A., Cunha-Filho, M., Gratieri, T., & Gelfuso, G. M. (2023). Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. SciELO. [Link]

-

McMullen, M. H., & Colby, H. D. (1994). Binding of Spironolactone Metabolites in vivo to Renal Mineralocorticoid Receptors in Guinea Pigs. Karger Publishers. [Link]

-

Karim, A., Hribar, J., Doherty, M., Aksamit, W., Chappelow, D., Brown, E., Markos, C., Chinn, LJ., Liang, D., & Zagarella, J. (1977). Spironolactone : Diversity in Metabolic Pathways. Xenobiotica, 7(10), 585-600. [Link]

-

Vlase, L., Imre, S., Muntean, D., Achim, M., & Leucuta, S. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Croatica Chemica Acta, 84(1), 107-112. [Link]

-

Overdiek, H. W., & Merkus, F. W. (1986). Simultaneous determination of spironolactone and its metabolites in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 382, 246-252. [Link]

-

Ramsay, L., Shelton, J., Harrison, I., Tidd, M., & Asbury, M. (1976). Spironolactone and potassium canrenoate in normal man. Clinical pharmacology and therapeutics, 20(2), 167–177. [Link]

-

Wikipedia. (n.d.). 6β-Hydroxy-7α-thiomethylspironolactone. [Link]

-

Wikipedia. (n.d.). 7α-Thiomethylspironolactone. [Link]

-

Abshagen, U., Rennekamp, H., & Luszpinski, G. (1976). Pharmacokinetics of spironolactone in man. Naunyn-Schmiedeberg's archives of pharmacology, 292(1), 37–45. [Link]

-

Deranged Physiology. (n.d.). Spironolactone. [Link]

-

Armanini, D., Karbowiak, I., Goi, A., Mantero, F., & Funder, J. W. (1985). In-vivo metabolites of spironolactone and potassium canrenoate: determination of potential anti-androgenic activity by a mouse kidney cytosol receptor assay. University of Padua Institutional Research Archive. [Link]

-

Wikimedia Commons. (n.d.). File:Spironolactone metabolism.png. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Spironolactone? [Link]

-

Wikipedia. (n.d.). 7α-Thiospironolactone. [Link]

-

Dasgupta, A., & Davis, B. (2012). Effect of spironolactone, potassium canrenoate, and their common metabolite canrenone on dimension Vista Digoxin Assay. Annals of clinical and laboratory science, 42(4), 434–437. [Link]

-

Dong, H., Xu, F., Zhang, Z., Tian, Y., & Chen, Y. (2006). Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. Semantic Scholar. [Link]

-

Dong, H., Xu, F., Zhang, Z., Tian, Y., & Chen, Y. (2006). Simutaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. ResearchGate. [Link]

-

Caballero, R., et al. (2010). Schematic diagram showing the initial steps of the two main pathways of biotransformation of SP in the human liver. ResearchGate. [Link]

-

Human Metabolome Database. (2012, September 6). Showing metabocard for Spironolactone (HMDB0014565). [Link]

-

Hamdan, H. A., & Mohammed, A. E. (2017). Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone. Journal of Chemical and Pharmaceutical Research, 9(1), 118-122. [Link]

-

de Souza, A. C., de Siqueira, R. J., de Lemos, V. S., & Stefanon, I. (2004). Effect of spironolactone and its metabolites on contractile property of isolated rat aorta rings. Vascular pharmacology, 41(4-5), 147–152. [Link]

-

Sherry, J. H., & Colby, H. D. (1987). Spironolactone metabolism in target tissues. Characteristics of deacetylation in kidney, liver, adrenal cortex, and testes. Biochemical pharmacology, 36(18), 3001–3007. [Link]

-

National Center for Biotechnology Information. (n.d.). Spironolactone. PubChem. [Link]

-

BioPharma Notes. (2020, June 24). Spironolactone. [Link]

-

Ah-Mee, P., et al. (2018). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2095-2105. [Link]

-

Sherry, J. H., O'Donnell, J. P., & Colby, H. D. (1986). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. Life sciences, 39(23), 2203–2210. [Link]

Sources

- 1. 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia [en.wikipedia.org]

- 2. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]

- 3. pfizermedical.com [pfizermedical.com]

- 4. youtube.com [youtube.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. What is the mechanism of Spironolactone? [synapse.patsnap.com]

- 7. Spironolactone - BioPharma Notes [biopharmanotes.com]

- 8. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. New insights into the pharmacokinetics of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of spironolactone by adrenocortical and hepatic microsomes: relationship to cytochrome P-450 destruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spironolactone metabolism in target tissues. Characteristics of deacetylation in kidney, liver, adrenal cortex, and testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of spironolactone metabolites in plasma and target organs of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Canrenone-the principal active metabolite of spironolactone? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Canrenone--the principal active metabolite of spironolactone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. karger.com [karger.com]

- 20. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. revistas.usp.br [revistas.usp.br]

- 23. scielo.br [scielo.br]

- 24. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Oral Spironolactone

Authored for Drug Development Professionals, Researchers, and Scientists

Introduction

Spironolactone is a synthetic 17-lactone steroid that has been a cornerstone in cardiovascular and endocrine therapy for decades.[1] It functions as a potassium-sparing diuretic by acting as a specific pharmacologic antagonist of aldosterone at the mineralocorticoid receptor, primarily within the distal convoluted renal tubule.[2][3] This competitive binding prevents sodium and water reabsorption while retaining potassium.[2][4] Beyond its diuretic and antihypertensive effects, spironolactone's anti-androgenic properties have led to its use in conditions like hirsutism and acne.[4]

Despite its long-standing clinical use, the pharmacokinetic profile of spironolactone is complex and presents unique challenges for drug development. It is a prodrug that undergoes rapid and extensive metabolism, possesses multiple active metabolites with long half-lives, and exhibits bioavailability that is profoundly influenced by external factors.[2][5] Understanding these intricate characteristics is paramount for designing effective drug delivery systems, establishing bioequivalence for generic formulations, and ensuring predictable therapeutic outcomes. This guide provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of oral spironolactone, with a specific focus on the critical determinants of its bioavailability.

The Pharmacokinetic Profile: An ADME Overview

The clinical efficacy of spironolactone is not solely dependent on the parent drug but is a composite of the activities of the parent compound and its primary metabolites. The journey of spironolactone through the body is characterized by rapid transformation and prolonged metabolite activity.

Absorption

Following oral administration, spironolactone is well-absorbed from the gastrointestinal tract.[3][4] However, its inherent poor aqueous solubility and dissolution rate can lead to irregular and incomplete absorption, a factor that has driven the development of improved formulations, such as those with micronized particles or cyclodextrin complexes.[6][7]

The single most critical factor governing the absorption of spironolactone is the presence of food. Co-administration with a meal dramatically enhances its bioavailability. Studies have demonstrated that food can increase the area under the curve (AUC) of the parent drug by approximately 95.4%.[2][8][9] This significant food effect is attributed to both promoting the absorption of the drug and possibly decreasing its first-pass metabolism.[8][9] For an oral suspension formulation, a high-fat meal was found to increase the AUC by about 90%.[10][11] This necessitates a consistent dosing regimen with respect to meals to maintain predictable plasma concentrations.[2][12]

Distribution

Once absorbed into the systemic circulation, spironolactone and its metabolites are extensively bound to plasma proteins, with over 90% of the circulating drug being bound.[2][13] This high degree of protein binding limits the volume of distribution and influences the concentration of free, pharmacologically active drug available to interact with target receptors. The volume of distribution for spironolactone is estimated to be around 2 L/kg.[14]

Metabolism

Spironolactone is a prodrug that is almost entirely metabolized, with negligible amounts of the parent compound excreted unchanged.[13][14] The metabolism is both rapid and extensive, occurring primarily in the liver.[2] The resulting metabolites can be broadly classified into two main categories: those where the sulfur moiety of the parent molecule is retained and those where it is removed.[2]

The key active metabolites contributing to the therapeutic effect are:

-

Canrenone: The major metabolite in which the sulfur group is removed. It is an active aldosterone antagonist.[2]

-

7-α-(thiomethyl)spirolactone (TMS): A primary sulfur-containing metabolite.

-

6-β-hydroxy-7-α-(thiomethyl)spirolactone (HTMS): Another significant sulfur-containing metabolite.

Historically, canrenone was considered the principal active metabolite. However, more recent and specific analytical methods have revealed that after a single oral dose, TMS is the main metabolite in terms of systemic exposure (AUC).[15] Nonetheless, all three metabolites possess antimineralocorticoid activity and, due to their significantly longer half-lives compared to the parent drug, are responsible for the majority of spironolactone's sustained clinical effects.[2][16]

Figure 1: Metabolic pathway of oral spironolactone.

Excretion

The metabolites of spironolactone are the primary entities eliminated from the body. Excretion occurs mainly through the urine, with a secondary route via the bile.[2][4] The long half-lives of the active metabolites are the rate-limiting step in the elimination process and are the reason for the drug's prolonged duration of action.

Core Pharmacokinetic Parameters

A quantitative understanding of pharmacokinetic parameters is essential for dose optimization and regulatory assessment. The table below summarizes the key parameters for spironolactone and its major active metabolites in healthy adult volunteers.

| Parameter | Spironolactone (Parent) | Canrenone | 7-α-thiomethylspirolactone (TMS) | 6-β-hydroxy-7-α-thiomethylspirolactone (HTMS) |

| Mean Tmax (hours) | ~2.6[2] | ~4.3[2] | N/A | N/A |

| Mean Half-life (t½) (hours) | ~1.4[2] | ~16.5[2] | ~13.8[2] | ~15.0[2] |

| Plasma Protein Binding | >90%[2] | >90%[2] | >90%[2] | >90%[2] |

| Cmax (100 mg dose, fasted) | 47.40 ± 23.40 ng/mL[17] | 123.35 ± 27.29 ng/mL[17] | N/A | N/A |

| AUC (100 mg dose, fasted) | 144.39 ± 53.02 ng·h/mL (0-12h)[17] | 1911.28 ± 355.60 ng·h/mL (0-60h)[17] | N/A | N/A |

Data are presented as mean ± standard deviation where applicable. Cmax and AUC values are illustrative from a single bioequivalence study and can vary.

Bioavailability and Bioequivalence Assessment

The bioavailability of a drug refers to the rate and extent to which the active ingredient is absorbed and becomes available at the site of action.[18] For spironolactone, this is a function of the parent drug and its active metabolites.

Key Factors Influencing Bioavailability

The bioavailability of oral spironolactone is not fixed and is highly dependent on both physiological and formulation-specific factors.

Figure 2: Primary factors modulating oral spironolactone bioavailability.

-

Food Effect: As previously detailed, food intake is the most significant enhancer of spironolactone bioavailability, with increases of up to 95% observed.[2][8] This effect is so pronounced that regulatory bodies recommend establishing a consistent pattern of administration with regard to meals.[2][11]

-

Formulation: Due to its poor water solubility, the formulation plays a key role. Bioavailability can be improved with advanced formulations, such as micronized tablets or suspensions.[6] It is critical to note that different formulations (e.g., tablets vs. oral suspension) are not considered bioequivalent and may not be interchangeable.[10][11]

Protocol for a Standard Bioequivalence Study

Establishing bioequivalence between a test and a reference formulation is a regulatory requirement for generic drug approval. A typical study design for spironolactone follows established guidelines.[19][20]

Study Title: A Randomized, Single-Dose, Two-Period, Two-Sequence Crossover Study to Determine the Bioequivalence of Two Formulations of Spironolactone 100 mg Tablets in Healthy Adult Volunteers under Fasting Conditions.

Methodology:

-

Subject Recruitment: Recruit a cohort of healthy, non-smoking adult volunteers (typically n=20-40) who have provided informed consent.

-

Study Design: Employ a randomized, open-label, two-period crossover design. This design is robust as each subject serves as their own control, minimizing inter-individual variability.

-

Dosing Periods:

-

Period 1: Subjects are randomized to receive a single 100 mg oral dose of either the Test (T) or Reference (R) formulation after an overnight fast of at least 10 hours.

-

Washout: A washout period of at least 7 days is implemented between periods to ensure complete elimination of the drug from the previous dose.[17]

-

Period 2: Subjects receive the alternate formulation (T or R) under the same fasting conditions.

-

-

Blood Sampling: Collect serial venous blood samples into appropriate anticoagulant tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours). The sampling schedule must be sufficient to characterize the Cmax, Tmax, and AUC for both spironolactone and canrenone.

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -70°C or below until bioanalysis.

-

Bioanalysis: Quantify the concentrations of both spironolactone and its primary active metabolite, canrenone, in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).[21][22]

-

Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters for both parent and metabolite using non-compartmental analysis: AUC0-t, AUC0-∞, Cmax, and Tmax.

-

Statistical Analysis: Perform statistical analysis on the log-transformed AUC and Cmax data. Calculate the 90% Confidence Intervals (CIs) for the ratio of the geometric means (Test/Reference).

Figure 3: Workflow for a two-period crossover bioequivalence study.

Bioanalytical Methodology

Accurate and precise quantification of spironolactone and its metabolites in biological matrices is the foundation of any pharmacokinetic or bioavailability study. Due to the low concentrations and the presence of multiple analytes, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[22][23]

Protocol for LC-MS/MS Quantification in Human Plasma

This protocol describes a self-validating system for the simultaneous determination of spironolactone and canrenone.

-

Standard and QC Preparation:

-

Prepare primary stock solutions of spironolactone, canrenone, and a suitable internal standard (IS), such as spironolactone-d6 or estazolam, in an organic solvent (e.g., methanol).[22][23]

-

Generate a series of working solutions to spike into blank human plasma to create calibration standards (e.g., 2-300 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.[22]

-

-

Sample Preparation (Extraction):

-

Thaw plasma samples (study samples, calibrators, and QCs) on ice.

-

To a 100 µL aliquot of plasma, add 25 µL of the IS working solution.

-

Extraction: Perform either a liquid-liquid extraction (LLE) by adding an immiscible organic solvent (e.g., a methylene chloride:ethyl acetate mixture), vortexing, and centrifuging, or a protein precipitation (PPT) by adding a solvent like acetonitrile, vortexing, and centrifuging.[22][23]

-

Transfer the organic supernatant (LLE) or the supernatant (PPT) to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Use a reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).[24]

-

Mobile Phase: Employ a gradient or isocratic elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[25]

-

Flow Rate: Maintain a constant flow rate (e.g., 0.4 mL/min).

-

-

Mass Spectrometry Conditions:

-

Ionization: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, typically in positive ion mode.[22]

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each analyte and the IS (e.g., for spironolactone m/z 341.2 → 107.2).[23] This provides high specificity and sensitivity.

-

-

Method Validation:

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentrations of spironolactone and canrenone in the QC and study samples by interpolating their peak area ratios from the calibration curve. The results for the QC samples must fall within established acceptance criteria (e.g., ±15% of nominal) to validate the analytical run.

-

Conclusion

The pharmacokinetics of oral spironolactone are defined by its status as a prodrug with rapid metabolism, multiple active metabolites with long half-lives, and a bioavailability that is critically dependent on formulation and the pronounced effect of food. For drug development professionals, these characteristics underscore the necessity of conducting thorough food-effect studies and designing formulations that optimize the drug's poor solubility. Furthermore, the reliance on the long-acting metabolites for therapeutic effect means that bioequivalence assessments must rigorously characterize not only the parent drug but also its principal active metabolite, canrenone. The application of robust, validated bioanalytical methods like LC-MS/MS is indispensable for accurately elucidating this complex pharmacokinetic profile, ensuring the development of safe, effective, and predictable spironolactone therapies.

References

-

Pfizer Medical - US. (n.d.). ALDACTONE® (spironolactone) Clinical Pharmacology. Retrieved from Pfizer Medical Information. [Link]

-

Overdiek, H. W., & Merkus, F. W. (1986). Influence of food on the bioavailability of spironolactone. Clinical Pharmacology & Therapeutics, 40(5), 531-536. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Spironolactone?. Retrieved from Patsnap Synapse. [Link]

-

Ghanekar, A. G., Das, S. K., & Chien, Y. W. (1977). Factors influencing comparative bioavailability of spironolactone tablets. Journal of Pharmaceutical Sciences, 66(10), 1429-1432. [Link]

-

Overdiek, H. W., Hermens, W. A., & Merkus, F. W. (1985). New insights into the pharmacokinetics of spironolactone. Clinical Pharmacology & Therapeutics, 38(4), 469-474. [Link]

-

Das, S. K., & Ghanekar, A. G. (1978). Distribution coefficients and in vitro human serum protein binding of spironolactone and its 7 alpha-carboxymethyl analog. Journal of Pharmaceutical Sciences, 67(9), 1323-1324. [Link]

- Vlase, L., Imre, S., Muntean, D., Achim, M., & Leucuta, S. (2005). Simultaneous determination of spironolactone and its metabolites in human plasma. Farmacia, 53(4), 52-59.

-

Vlase, L., Popa, A., Muntean, D., & Leucuta, S. E. (2011). Bioequivalence assessment of two formulations of spironolactone in Chinese healthy male volunteers. Arzneimittelforschung, 61(2), 118-122. [Link]

-

MediSearch. (n.d.). Can Spironolactone absorption be affected by food intake?. Retrieved from MediSearch. [Link]

-

Melander, A., Danielson, K., Schersten, B., Thulin, T., & Wahlin, E. (1977). Enhancement by food of canrenone bioavailability from spironolactone. Clinical Pharmacology & Therapeutics, 22(1), 100-103. [Link]

-

FDA. (2014). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Retrieved from Foley & Lardner LLP. [Link]

-

Dr.Oracle. (2025). How to optimize absorption of spironolactone?. Retrieved from Dr.Oracle. [Link]

-

Deranged Physiology. (n.d.). Spironolactone. Retrieved from Deranged Physiology. [Link]

-

YouTube. (2025). Pharmacology of Spironolactone (Aldactone) ; Pharmacokinetics, Mechanism of Action, Uses Effects. Retrieved from YouTube. [Link]

-

FDA Access Data. (2016). 209478Orig1s000. Retrieved from FDA. [Link]

-